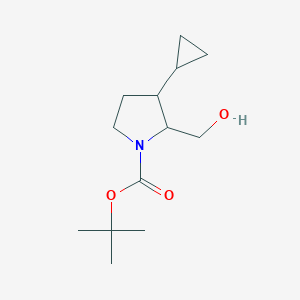

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropyl group, and a hydroxymethyl group attached to a pyrrolidine ring

Properties

IUPAC Name |

tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h9-11,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPYSRCIABNLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CO)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxymethyl group, typically using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Tert-butyl 3-cyclopropyl-2-carboxylpyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butyl ester

- Hydroxymethyl group

- Cyclopropyl group

The unique structure of this compound allows for various functionalization possibilities, making it an attractive target for synthetic chemists. The presence of the hydroxymethyl group can facilitate interactions with biological targets through hydrogen bonding, potentially influencing metabolic pathways or receptor activities.

Organic Synthesis

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules, which can be utilized in various chemical applications.

Biochemical Research

The compound's potential to influence metabolic pathways or receptor activities suggests applications in biochemical research. Investigating its effects on specific enzymes or receptors could provide insights into its biological roles.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of pyrrolidine derivatives, including this compound. Preliminary results indicated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: Neuroprotective Effects

Research on related compounds has shown neuroprotective effects under oxidative stress conditions. Future studies could assess whether this compound possesses similar protective properties, potentially aiding in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the cyclopropyl group.

Tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with a chloropropyl group instead of a cyclopropyl group.

Uniqueness

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique structural features, including a cyclopropyl group and a hydroxymethyl substituent on the pyrrolidine ring. This compound, with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol, is primarily utilized in biochemical research and as a synthetic building block for more complex organic molecules. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure allows for various functionalization possibilities, which may influence its biological interactions. The presence of the hydroxymethyl group could facilitate hydrogen bonding with biological targets, potentially impacting metabolic pathways or receptor activities.

| Feature | Description |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| Functional Groups | Pyrrolidine ring, tert-butyl ester, cyclopropyl group, hydroxymethyl group |

- Enzyme Interaction : Similar pyrrolidine derivatives have shown the ability to interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation.

- Receptor Binding : Compounds with similar structures often exhibit affinity for neurotransmitter receptors and other biological targets, suggesting that this compound may also modulate receptor activities.

- Cellular Effects : The compound may affect cellular signaling pathways, gene expression, and metabolic processes by modulating the activity of key signaling molecules.

Case Studies and Research Findings

Research on structurally related compounds provides a framework for understanding the potential biological activity of this compound:

- Antimicrobial Activity : Compounds with similar functional groups have been evaluated for their antimicrobial properties. For instance, derivatives exhibiting hydroxymethyl groups demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : Some pyrrolidine derivatives have shown antiproliferative effects against human tumor cell lines, with reported GI50 values in the nanomolar to micromolar range . This suggests that this compound may also possess similar anticancer properties.

Comparative Analysis with Related Compounds

To further illustrate the potential biological activity of this compound, a comparison with related compounds is presented below:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves coupling a pyrrolidine precursor with a cyclopropyl-containing reagent. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives can undergo nucleophilic substitution or Mitsunobu reactions to introduce the cyclopropyl group. In one protocol, tetrahydrofuran (THF) is used as a solvent with N,N,N’,N’-tetramethylazodicarboxamide (TMAD) as a coupling agent at 70°C, followed by purification via reverse-phase chromatography . Reaction optimization includes adjusting stoichiometry, temperature, and catalyst loading to maximize yield while minimizing side reactions like epimerization or Boc-group cleavage .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute stereochemistry, particularly for chiral centers . Polarimetry or chiral HPLC may supplement analysis for enantiomeric excess determination in asymmetric syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?

- Methodological Answer : Discrepancies in NMR or optical rotation data often arise from undetected diastereomers or solvent effects. Strategies include:

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., using SHELXL) provides unambiguous stereochemical assignments .

- Dynamic NMR studies : Variable-temperature NMR can reveal conformational exchange broadening signals from rotamers .

- Computational modeling : Density functional theory (DFT) calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to identify the correct isomer .

Q. What are the challenges in introducing the cyclopropyl group regioselectively, and how can they be mitigated?

- Methodological Answer : Cyclopropanation via Simmons-Smith reagents or transition-metal catalysis risks regiochemical ambiguity. Key approaches:

- Steric directing groups : Temporary protecting groups on the pyrrolidine ring can direct cyclopropane formation to the desired position .

- Asymmetric catalysis : Chiral ligands (e.g., bisoxazolines) with copper or rhodium catalysts enhance enantioselectivity .

- Post-reaction analysis : LC-MS monitoring and kinetic studies identify intermediates to refine reaction pathways .

Q. How can computational methods aid in predicting the compound’s reactivity in complex drug synthesis?

- Methodological Answer :

- Retrosynthetic planning : Tools like Pistachio or Reaxys suggest feasible routes by analyzing bond disconnections and reagent compatibility .

- Transition-state modeling : DFT studies (e.g., using Gaussian or ORCA) predict activation energies for key steps like Boc deprotection or hydroxyl group functionalization .

- Solvent effect simulations : COSMO-RS models optimize solvent selection for reactions involving sensitive functional groups (e.g., hydroxymethyl) .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer :

- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients separate polar byproducts (e.g., unreacted starting materials) .

- Recrystallization : Ethyl acetate/hexane mixtures exploit differences in solubility between the product and Boc-deprotected impurities .

- Ion-exchange resins : Useful for removing acidic or basic contaminants (e.g., residual coupling agents) .

Q. How can researchers address instability of the hydroxymethyl group during storage or reactions?

- Methodological Answer :

- Protection strategies : Temporarily convert the hydroxymethyl to a silyl ether (e.g., TBS or TIPS) using tert-butyldimethylsilyl chloride .

- Inert conditions : Store under nitrogen or argon at -20°C to prevent oxidation .

- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit degradation .

Data Conflict Resolution

Q. How should discrepancies between theoretical and experimental LogP values be analyzed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.